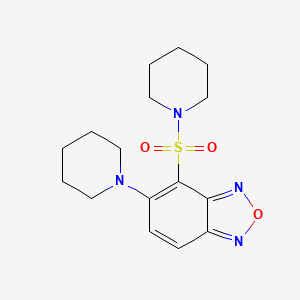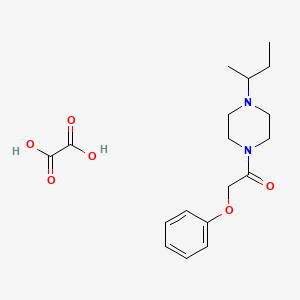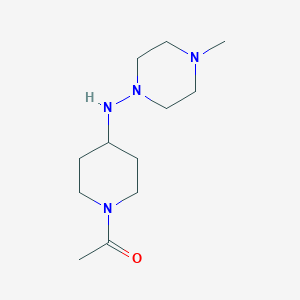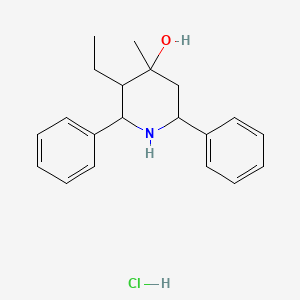
5-(1-piperidinyl)-4-(1-piperidinylsulfonyl)-2,1,3-benzoxadiazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(1-piperidinyl)-4-(1-piperidinylsulfonyl)-2,1,3-benzoxadiazole, also known as PBD, is a fluorescent probe that is widely used in scientific research applications. PBD has a unique structure that allows it to bind to DNA and RNA, making it a valuable tool for studying nucleic acid structure and function. In
Mecanismo De Acción
5-(1-piperidinyl)-4-(1-piperidinylsulfonyl)-2,1,3-benzoxadiazole binds to DNA and RNA through intercalation, which is the insertion of the this compound molecule between adjacent base pairs. This intercalation causes a conformational change in the nucleic acid structure, which can be detected through changes in fluorescence. The binding of this compound to nucleic acids can also cause DNA or RNA strand breaks, which can be used to study DNA damage and repair mechanisms.
Biochemical and Physiological Effects
This compound has been shown to have minimal toxicity and is not mutagenic. However, this compound can cause DNA or RNA strand breaks, which can lead to cell death or mutations if not repaired properly. This compound has also been shown to inhibit topoisomerase II, an enzyme involved in DNA replication and transcription, which can lead to cell death.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 5-(1-piperidinyl)-4-(1-piperidinylsulfonyl)-2,1,3-benzoxadiazole in lab experiments is its high sensitivity and specificity for nucleic acids. This compound can detect changes in nucleic acid structure and function with high accuracy and precision. Additionally, this compound is relatively easy to use and has a low cost compared to other nucleic acid probes. However, this compound has some limitations, including its potential to cause DNA or RNA strand breaks and its limited ability to differentiate between different nucleic acid structures.
Direcciones Futuras
Future research on 5-(1-piperidinyl)-4-(1-piperidinylsulfonyl)-2,1,3-benzoxadiazole could focus on developing new synthesis methods to improve yield and purity. Additionally, this compound could be modified to improve its specificity for certain nucleic acid structures or to reduce its potential to cause DNA or RNA strand breaks. Further research could also explore the use of this compound in live cell imaging and its potential applications in disease diagnosis and treatment.
Conclusion
In conclusion, this compound is a valuable tool for studying nucleic acid structure and function in scientific research applications. Its unique structure and fluorescent properties make it a versatile and sensitive probe for detecting changes in nucleic acid structure and function. However, this compound has some limitations and potential risks that must be considered when using it in lab experiments. Future research on this compound could lead to new applications and improvements in its synthesis and specificity for nucleic acid structures.
Métodos De Síntesis
The synthesis of 5-(1-piperidinyl)-4-(1-piperidinylsulfonyl)-2,1,3-benzoxadiazole involves several steps, including the reaction of 2,1,3-benzoxadiazole with piperidine and the subsequent reaction of the resulting compound with piperidine sulfonic acid. The final product is obtained through purification and crystallization. The synthesis of this compound is a complex process that requires specialized equipment and expertise.
Aplicaciones Científicas De Investigación
5-(1-piperidinyl)-4-(1-piperidinylsulfonyl)-2,1,3-benzoxadiazole is widely used in scientific research applications due to its fluorescent properties and ability to bind to nucleic acids. This compound is often used in DNA sequencing, where it is used to detect single nucleotide polymorphisms (SNPs). This compound is also used in RNA structure analysis, where it is used to probe for RNA secondary structures. Additionally, this compound is used in fluorescence microscopy to visualize nucleic acids in live cells.
Propiedades
IUPAC Name |
5-piperidin-1-yl-4-piperidin-1-ylsulfonyl-2,1,3-benzoxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N4O3S/c21-24(22,20-11-5-2-6-12-20)16-14(19-9-3-1-4-10-19)8-7-13-15(16)18-23-17-13/h7-8H,1-6,9-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SDUBNJMWHKEUKG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2=C(C3=NON=C3C=C2)S(=O)(=O)N4CCCCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-phenyl-N-{[(1-phenylethyl)amino]carbonyl}acetamide](/img/structure/B5131214.png)
![N-{[3-(2-fluoro-4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methyl}-N-[(1-methyl-1H-pyrazol-4-yl)methyl]ethanamine](/img/structure/B5131222.png)

![4-({6-[3-(aminosulfonyl)-4-ethylphenyl]-3-pyridazinyl}amino)benzamide](/img/structure/B5131241.png)
![2-bromo-N-[5-(5,7-dichloro-1,3-benzoxazol-2-yl)-2-methylphenyl]benzamide](/img/structure/B5131257.png)
![1-[3-(4-biphenylyl)-1H-pyrazol-4-yl]-N-methyl-N-(2-pyrazinylmethyl)methanamine](/img/structure/B5131264.png)
![4-[(2-{[1-(3-chloro-4-methylphenyl)-2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene]methyl}phenoxy)methyl]benzoic acid](/img/structure/B5131268.png)
![2-(2-chlorophenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-ol](/img/structure/B5131284.png)
![methyl 4-({N-ethyl-N-[(4-methylphenyl)sulfonyl]glycyl}amino)benzoate](/img/structure/B5131290.png)
![N-(2-chlorophenyl)-2-(3-oxo-1-{[4-(2-pyridinyl)-1-piperazinyl]acetyl}-2-piperazinyl)acetamide](/img/structure/B5131295.png)
![N-({[4-chloro-3-(5-ethyl-1,3-benzoxazol-2-yl)phenyl]amino}carbonothioyl)-3,4-dimethoxybenzamide](/img/structure/B5131296.png)
![2-{4-[4-(9H-carbazol-9-yl)-2-butyn-1-yl]-1-piperazinyl}ethanol dihydrochloride](/img/structure/B5131298.png)